tert-Butyl (2-bromobenzyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-bromobenzyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a glycinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-bromobenzyl)glycinate typically begins with glycine, tert-butyl bromoacetate, and 2-bromobenzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (2-bromobenzyl)glycinate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and protein-ligand binding
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Explored for its potential use in the development of agrochemicals
Wirkmechanismus
The mechanism of action of tert-Butyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the glycinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl glycinate: Lacks the bromobenzyl group, making it less reactive in substitution reactions.
2-Bromobenzyl bromide: Lacks the glycinate moiety, limiting its biological applications.
Glycine tert-butyl ester: Similar structure but lacks the bromobenzyl group
Uniqueness:
Reactivity: The presence of both the tert-butyl and bromobenzyl groups enhances the reactivity of tert-Butyl (2-bromobenzyl)glycinate in various chemical reactions.
Biological Activity: The combination of these groups also imparts unique biological properties, making it a valuable compound in medicinal chemistry
Eigenschaften
Molekularformel |
C13H18BrNO2 |
---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)9-15-8-10-6-4-5-7-11(10)14/h4-7,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
FRXIDWOMZCLKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.